

"physical and chemical properties of 1-(4-Nitrophenyl)-1H-pyrrole-2-carbaldehyde"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(4-Nitrophenyl)-1H-pyrrole-2-carbaldehyde

Cat. No.: B1296715

[Get Quote](#)

An In-depth Technical Guide to 1-(4-Nitrophenyl)-1H-pyrrole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of **1-(4-Nitrophenyl)-1H-pyrrole-2-carbaldehyde**, a heterocyclic compound of interest in medicinal chemistry and materials science. This document collates available data on its structure, spectral characteristics, and computed properties. Additionally, a detailed, plausible experimental protocol for its synthesis is presented, along with a discussion of its expected chemical reactivity. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel pyrrole derivatives.

Chemical Identity and Physical Properties

1-(4-Nitrophenyl)-1H-pyrrole-2-carbaldehyde is a substituted pyrrole derivative featuring a p-nitrophenyl group attached to the pyrrole nitrogen and a formyl group at the 2-position of the pyrrole ring.

Table 1: General and Computed Physical Properties

Property	Value	Source
Molecular Formula	C ₁₁ H ₈ N ₂ O ₃	PubChem
Molecular Weight	216.19 g/mol	PubChem
IUPAC Name	1-(4-nitrophenyl)pyrrole-2-carbaldehyde	PubChem
CAS Number	30186-41-5	PubChem
XLogP3	1.9	PubChem
Topological Polar Surface Area	67.8 Å ²	PubChem
Hydrogen Bond Donor Count	0	PubChem
Hydrogen Bond Acceptor Count	3	PubChem
Rotatable Bond Count	2	PubChem
Exact Mass	216.05349212 Da	PubChem
Monoisotopic Mass	216.05349212 Da	PubChem
Melting Point	128-130 °C (for the 2-nitro isomer)	Echemi
Boiling Point	399.4 ± 22.0 °C (Predicted)	Echemi

Note: Experimental melting and boiling points for the 4-nitro isomer are not readily available in the searched literature. The provided melting point is for the isomeric compound 1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde and can be used as an approximation.

Spectral Data

Spectroscopic data is crucial for the identification and characterization of **1-(4-Nitrophenyl)-1H-pyrrole-2-carbaldehyde**.

Table 2: Spectral Data Summary

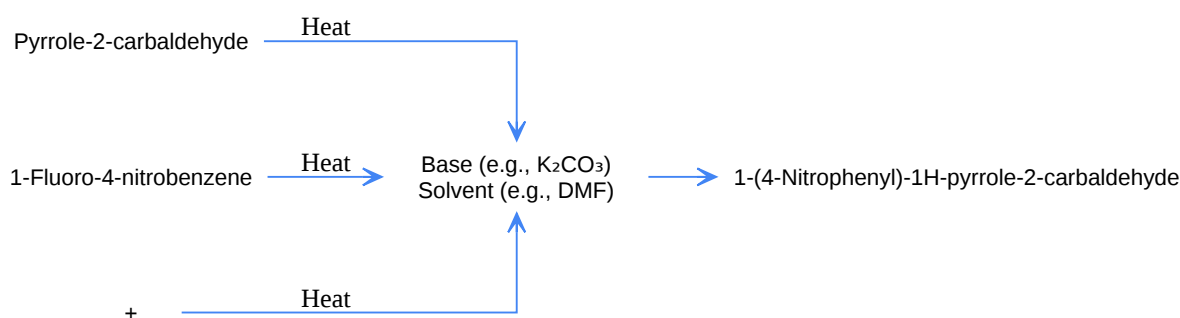
Technique	Data Availability	Source
^1H NMR	Available	PubChem
^{13}C NMR	Available	PubChem
Infrared (IR) Spectroscopy	Available (FTIR, KBr Wafer)	PubChem
Mass Spectrometry (MS)	Available (GC-MS)	PubChem

Detailed spectral data including chemical shifts (ppm) and peak assignments would be found in the referenced databases.

Synthesis Protocol

While a specific, detailed experimental protocol for the synthesis of **1-(4-Nitrophenyl)-1H-pyrrole-2-carbaldehyde** was not explicitly found, a general and reliable method for the N-arylation of pyrrole-2-carbaldehyde can be adapted. The following protocol is based on a representative procedure for similar N-arylations.

Reaction Scheme



[Click to download full resolution via product page](#)

Caption: Synthesis of **1-(4-Nitrophenyl)-1H-pyrrole-2-carbaldehyde**.

Experimental Procedure

Materials:

- Pyrrole-2-carbaldehyde
- 1-Fluoro-4-nitrobenzene
- Potassium carbonate (K_2CO_3), anhydrous
- N,N-Dimethylformamide (DMF), anhydrous
- Ethyl acetate
- Brine solution
- Magnesium sulfate ($MgSO_4$), anhydrous

Instrumentation:

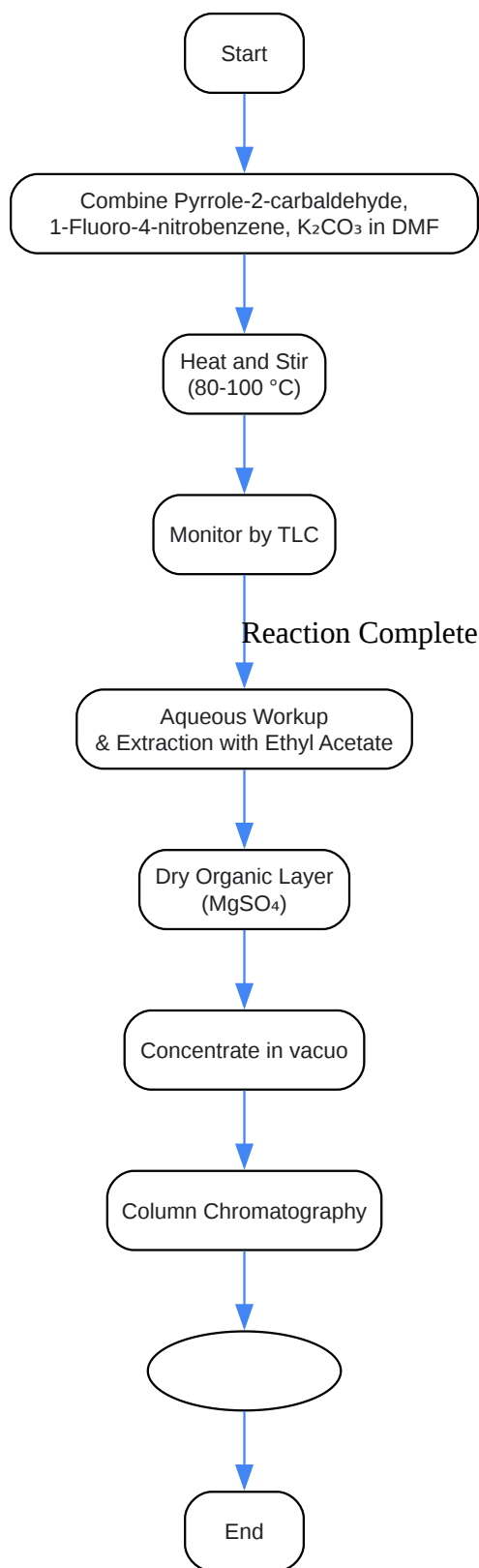
- Round-bottom flask
- Magnetic stirrer with heating mantle
- Reflux condenser
- Separatory funnel
- Rotary evaporator
- Standard glassware

Protocol:

- To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add pyrrole-2-carbaldehyde (1.0 eq), 1-fluoro-4-nitrobenzene (1.1 eq), and anhydrous potassium carbonate (2.0 eq).
- Add anhydrous DMF to the flask to dissolve the reactants.
- Heat the reaction mixture to 80-100 °C with vigorous stirring.

- Monitor the progress of the reaction by thin-layer chromatography (TLC).
- Once the reaction is complete, cool the mixture to room temperature.
- Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
- Combine the organic layers and wash with brine solution.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure **1-(4-Nitrophenyl)-1H-pyrrole-2-carbaldehyde**.

Experimental Workflow



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis.

Chemical Reactivity

The chemical reactivity of **1-(4-Nitrophenyl)-1H-pyrrole-2-carbaldehyde** is dictated by its principal functional groups: the aldehyde, the nitrophenyl-substituted pyrrole ring system.

Reactions of the Aldehyde Group

The formyl group is susceptible to a variety of nucleophilic additions and condensation reactions.

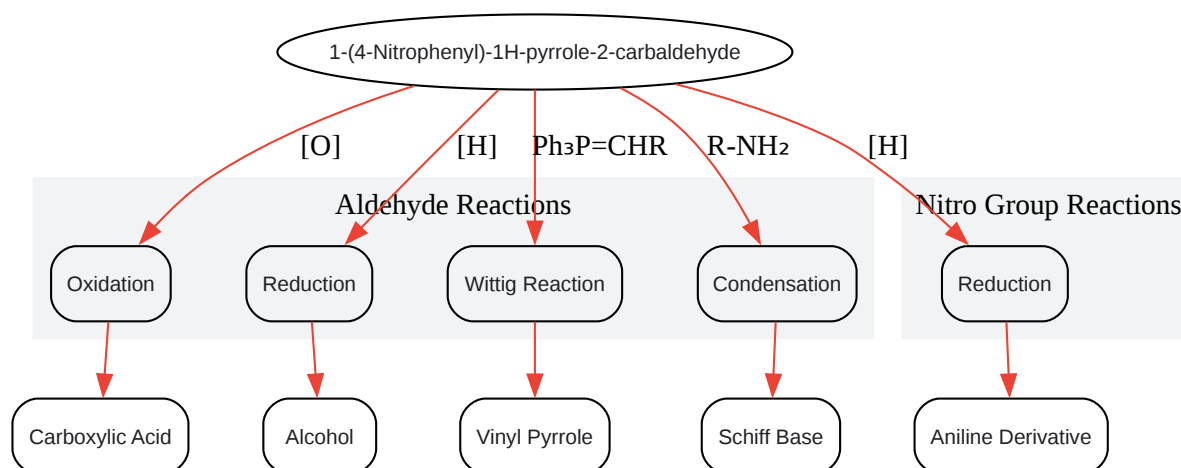
- **Oxidation:** Can be oxidized to the corresponding carboxylic acid using standard oxidizing agents (e.g., KMnO_4 , CrO_3).
- **Reduction:** Can be reduced to the corresponding alcohol (1-(4-nitrophenyl)-1H-pyrrol-2-yl)methanol) using reducing agents like sodium borohydride (NaBH_4).
- **Wittig Reaction:** Can undergo olefination with phosphorus ylides to form vinyl-substituted pyrroles.
- **Condensation Reactions:** Can react with amines to form Schiff bases (imines) or with active methylene compounds in Knoevenagel or aldol-type condensations.

Reactions involving the Pyrrole and Nitrophenyl Rings

The electron-withdrawing nature of the nitrophenyl and aldehyde groups deactivates the pyrrole ring towards electrophilic substitution. Conversely, the nitro group on the phenyl ring can be a site for chemical modification.

- **Reduction of the Nitro Group:** The nitro group can be reduced to an amino group using various reducing agents (e.g., Sn/HCl , $\text{H}_2/\text{Pd-C}$), which would provide a route to 1-(4-aminophenyl)-1H-pyrrole-2-carbaldehyde, a versatile intermediate for further functionalization.
- **Nucleophilic Aromatic Substitution:** While the pyrrole ring itself is electron-rich, the presence of the strongly electron-withdrawing nitro group on the phenyl ring could potentially allow for nucleophilic aromatic substitution on the phenyl ring under specific conditions, though this is generally less facile than on more activated systems.

Logical Relationship of Reactivity



[Click to download full resolution via product page](#)

Caption: Potential chemical transformations.

Biological Activity

While specific biological studies on **1-(4-Nitrophenyl)-1H-pyrrole-2-carbaldehyde** are not extensively reported in the searched literature, the pyrrole nucleus is a well-established pharmacophore present in numerous biologically active natural products and synthetic drugs. Pyrrole derivatives have been reported to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the nitrophenyl group may also influence its biological profile, as nitroaromatic compounds are known to have diverse bioactivities. Further investigation into the biological properties of this specific compound is warranted.

Conclusion

This technical guide has summarized the key physical and chemical properties of **1-(4-Nitrophenyl)-1H-pyrrole-2-carbaldehyde** based on available data. While experimental data for some physical properties are lacking, computed values and data from analogous compounds provide useful estimates. A detailed, adaptable synthesis protocol has been provided to facilitate its preparation in a laboratory setting. The discussion on its chemical

reactivity highlights potential avenues for further chemical modifications and the development of novel derivatives. This compilation of information aims to support and stimulate further research into the applications of this and related pyrrole compounds in various scientific disciplines.

- To cite this document: BenchChem. ["physical and chemical properties of 1-(4-Nitrophenyl)-1H-pyrrole-2-carbaldehyde"]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1296715#physical-and-chemical-properties-of-1-4-nitrophenyl-1h-pyrrole-2-carbaldehyde\]](https://www.benchchem.com/product/b1296715#physical-and-chemical-properties-of-1-4-nitrophenyl-1h-pyrrole-2-carbaldehyde)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com